

Application Note: Sensitive Determination of Roxatidine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Roxatidine hydrochloride	
Cat. No.:	B1594408	Get Quote

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of roxatidine in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode, with multiple reaction monitoring (MRM) ensuring high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of roxatidine.

Introduction

Roxatidine is a specific and competitive H2-receptor antagonist used for treating various gastrointestinal disorders, including gastric and duodenal ulcers, Zollinger-Ellison syndrome, and reflux esophagitis.[1][2] Following oral administration, roxatidine acetate, the prodrug, is rapidly and almost completely absorbed and converted to its active metabolite, roxatidine.[3][4] Accurate and sensitive determination of roxatidine concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies.[3][5] This application note presents a validated LC-MS/MS method for the reliable quantification of roxatidine in human plasma.

Experimental

Roxatidine reference standard (purity ≥99.5%)



- Famotidine (Internal Standard, IS)
- HPLC-grade methanol and acetonitrile
- Ammonium formate
- Formic acid
- · Ethyl acetate
- Human plasma (drug-free)
- Deionized water
- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- Electrospray ionization (ESI) source.
- Data acquisition and processing software.
- Column: Hydrosphere C18 (or equivalent), particle size 5 μm
- Mobile Phase A: 10 mM Ammonium formate buffer (pH adjusted to 3.9 with formic acid)
- Mobile Phase B: Methanol
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 μL
- Gradient: 20% B (isocratic)
- Column Temperature: 40°C
- Run Time: 5 minutes[6]
- Ionization Mode: Positive Electrospray Ionization (ESI+)



Scan Type: Multiple Reaction Monitoring (MRM)

• MRM Transitions:

Roxatidine: m/z 307.3 → 107.1[7]

Famotidine (IS): m/z 338.4 → 189.1[7]

Capillary Voltage: 3500 V

Gas Temperature: 350°C

Drying Gas Flow: 9 L/min

· Nebulizer Pressure: 40 psi

Protocols

- Primary Stock Solutions: Prepare primary stock solutions of roxatidine and famotidine (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the roxatidine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.
- Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate
 working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL.[7]
 Prepare quality control (QC) samples at low, medium, and high concentrations in a similar
 manner.
- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 25 μL of the famotidine internal standard working solution.
- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate.



- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

Results and Discussion

The described method provides excellent chromatographic separation and sensitive detection of roxatidine in human plasma. The use of an internal standard corrects for variations in extraction recovery and matrix effects. Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, selectivity, and stability.[8]

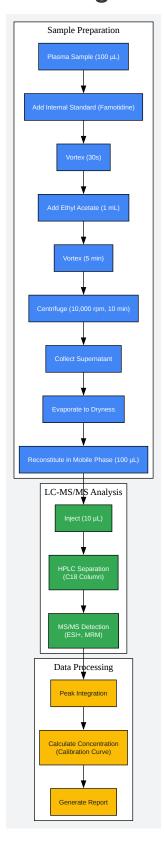
Quantitative Data Summary

The following table summarizes the quantitative performance of a representative LC-MS/MS method for roxatidine determination.[7]

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	>0.998
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Intra-day Precision (%RSD)	<15%
Inter-day Precision (%RSD)	<15%
Intra-day Accuracy (%Bias)	Within ±15%
Inter-day Accuracy (%Bias)	Within ±15%
Recovery	>85%



Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for roxatidine quantification in plasma.

Disclaimer: This application note is intended for research and informational purposes only. The described method should be fully validated by the end-user to ensure its suitability for their specific application.

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